3-(4-Chloro-2-nitrophenylcarbamoyl)acrylic acid
3-(4-Chloro-2-nitrophenylcarbamoyl)acrylic acid
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0766249
InChI:
InChI=1S/C10H7ClN2O5/c11-6-1-2-7(8(5-6)13(17)18)12-9(14)3-4-10(15)16/h1-5H,(H,12,14)(H,15,16)/b4-3+
SMILES:
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)C=CC(=O)O
Molecular Formula:
C10H7ClN2O5
Molecular Weight:
270.62 g/mol
3-(4-Chloro-2-nitrophenylcarbamoyl)acrylic acid
CAS No.:
Cat. No.: VC0766249
Molecular Formula: C10H7ClN2O5
Molecular Weight: 270.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7ClN2O5 |
|---|---|
| Molecular Weight | 270.62 g/mol |
| IUPAC Name | (E)-4-(4-chloro-2-nitroanilino)-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C10H7ClN2O5/c11-6-1-2-7(8(5-6)13(17)18)12-9(14)3-4-10(15)16/h1-5H,(H,12,14)(H,15,16)/b4-3+ |
| Standard InChI Key | FBZOUXLEZLYVKG-ONEGZZNKSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)/C=C/C(=O)O |
| SMILES | C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)C=CC(=O)O |
| Canonical SMILES | C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)C=CC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator